![molecular formula C20H24N4O3 B5649327 5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5649327.png)
5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related imidazo[1,5-a]pyridine derivatives involves versatile architectures for generating stable N-heterocyclic carbenes, showcasing a method for creating compounds with similar backbones. These procedures include reactions that yield both mono- and biscarbenes, demonstrating the compound's potential as a foundation for further chemical synthesis (Alcarazo et al., 2005).
Molecular Structure Analysis
Studies on the crystal structure and vibrational properties of related imidazo[4,5-c]pyridine units indicate the significance of their molecular arrangements and interactions. These analyses are based on XRD, IR, and Raman studies, supported by DFT quantum chemical calculations. The molecular structures are organized in hydrogen-bonded chains, highlighting the compound's stability and the role of charge delocalization (Dymińska et al., 2013).
Chemical Reactions and Properties
The compound's chemical reactions include multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, illustrating its reactivity and versatility in organic synthesis. These reactions lead to the formation of fully substituted furans, showcasing the compound's utility in creating diverse chemical structures (Pan et al., 2010).
properties
IUPAC Name |
[1-(4-methoxybenzoyl)piperidin-4-yl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-16-4-2-14(3-5-16)19(25)23-9-6-15(7-10-23)20(26)24-11-8-17-18(12-24)22-13-21-17/h2-5,13,15H,6-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLNHBDVWEECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-(4-methoxybenzoyl)piperidin-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
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